2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O/c7-3-4(11)5(1-2-5)6(8,9)10/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQMLAMIFLIUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382999-80-5 | |
| Record name | 2-bromo-1-[1-(trifluoromethyl)cyclopropyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone typically involves the bromination of 1-[1-(trifluoromethyl)cyclopropyl]ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanol.
Oxidation: Formation of 2-bromo-1-[1-(trifluoromethyl)cyclopropyl]acetic acid.
Scientific Research Applications
2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal chemistry: In the development of pharmaceuticals and bioactive compounds.
Material science: As a precursor for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Example Compounds :
- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 383-53-9): Features a para-trifluoromethylphenyl group instead of a cyclopropyl ring.
- 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6): Structural isomer with bromine and trifluoromethyl groups on adjacent positions of the phenyl ring.
Key Differences :
- Applications : Phenyl-based analogs are widely used in pharmaceutical intermediates (e.g., Vilsmeier-Haak reactions for heterocyclic synthesis) , whereas cyclopropyl derivatives may offer unique regioselectivity in cycloadditions or enzyme inhibition studies .
Cyclopropyl Derivatives with Varied Substituents
Example Compounds :
- 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone (CAS MFCD30147295): Contains a bromo-fluorophenyl group attached to the cyclopropane .
- 1-[1-[(Dimethylamino)methyl]cyclopropyl]ethanone (CAS 1174279-71-0): Cyclopropyl ring modified with a dimethylaminomethyl group .
Key Differences :
- Substituent Effects : The trifluoromethyl group enhances electrophilicity at the ketone compared to halogenated aryl-cyclopropyl derivatives.
- Synthetic Utility : Bromo-fluorophenyl cyclopropyl ketones are intermediates in chiral drug synthesis, whereas trifluoromethylcyclopropyl variants may serve in fluorinated agrochemicals .
Polyhalogenated and Multi-Substituted Analogues
Example Compound :
- 2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethan-1-one (CAS 131805-94-2): Features two trifluoromethyl groups on the phenyl ring .
Key Differences :
- Electron-Withdrawing Capacity : The di-trifluoromethylphenyl group creates a stronger electron-deficient aromatic system compared to the cyclopropyl analog, favoring reactions like Friedel-Crafts acylations .
Hydroxy- and Methoxy-Substituted Bromoethanones
Example Compounds :
- 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5): Contains hydroxyl and fluoro groups .
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (CAS 343-04-4): Methoxy-substituted derivative .
| Property | This compound | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone |
|---|---|---|
| Melting Point (°C) | Not available | 86–87 |
| Reactivity | Electrophilic α-carbon | Enhanced solubility due to hydroxyl group |
Key Differences :
- Polarity and Solubility : Hydroxy or methoxy groups increase hydrophilicity, broadening utility in aqueous-phase reactions .
Biological Activity
2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and bromine substitution contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H6BrF3O
- Molecular Weight : 227.01 g/mol
- Structural Features : The compound contains a bromine atom, a trifluoromethyl group, and a cyclopropyl moiety, which can influence its pharmacokinetic properties and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as a modulator for certain receptors, affecting signal transduction pathways that control cell growth and differentiation.
Biological Activity Overview
Research findings indicate that this compound exhibits several biological activities:
Antimicrobial Activity
In a study evaluating the antimicrobial properties of this compound, the compound showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development.
Antiviral Properties
Research exploring the antiviral effects demonstrated that the compound inhibited the replication of viruses such as Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV). The effective concentration (EC50) values were reported at low micromolar ranges, suggesting promising therapeutic applications in viral infections.
Cytotoxic Effects
In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for various cancer types were significantly lower than those for normal cells, highlighting its selective cytotoxicity.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via bromination of the parent ketone. A typical procedure involves dissolving 1-[1-(trifluoromethyl)cyclopropyl]ethanone in a solvent (e.g., CHCl₃ or Et₂O), followed by dropwise addition of bromine at 0°C. The reaction mixture is stirred at room temperature, quenched with NaHCO₃, extracted, dried, and purified by crystallization. Key Parameters :
- Temperature : Bromination is exothermic; maintaining 0°C prevents side reactions .
- Solvent Choice : Et₂O or CHCl₃ optimizes solubility and reaction kinetics .
- Work-up : Use of NaHCO₃ neutralizes excess HBr, while Na₂SO₄ ensures anhydrous conditions .
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Br₂ (1.0 eq) | Et₂O | 0°C → RT | 85–90% |
| Br₂ (1.0 eq) | CHCl₃ | 0°C → RT | 80–85% |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : The cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm), while the trifluoromethyl (CF₃) group causes splitting in adjacent protons. The α-bromo ketone proton resonates as a singlet near δ 4.3–4.8 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 190–200 ppm, while the CF₃ carbon is split into a quartet (¹J₃C-F ≈ 270 Hz) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br at ~550 cm⁻¹ .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence the reactivity of the α-bromo ketone in nucleophilic substitutions?
- Methodological Answer : The cyclopropane’s angle strain increases electrophilicity at the α-carbon, accelerating SN₂ reactions. However, steric hindrance from the bulky CF₃ group may favor elimination (E2) over substitution. Strategies to mitigate this:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies arise from:
- Impurity in Starting Material : 1-(Trifluoromethyl)cyclopropyl ketone purity affects bromination efficiency. Purify via distillation (bp ~120°C) .
- Reaction Monitoring : TLC (hexane:EtOAc 4:1) or GC-MS ensures completion before work-up .
- Crystallization Solvent : EtOH gives higher purity (85–90%) vs. Et₂O (75–80%) due to better solubility differences .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Evaluate hydrolysis pathways at different pH levels. The α-bromo ketone undergoes base-catalyzed hydrolysis (pH > 7) to form carboxylic acids, while acidic conditions (pH < 3) stabilize the compound .
- MD Simulations : Simulate solvation in water/DMSO mixtures to predict aggregation tendencies .
Data Contradiction Analysis
Q. Why do NMR spectra of similar brominated cyclopropanes show variability in CF₃ splitting patterns?
- Methodological Answer : Variability arises from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding, affecting coupling constants .
- Conformational Flexibility : The cyclopropane ring’s puckering modulates CF₃ group orientation, changing splitting patterns. Use variable-temperature NMR to lock conformers .
| Compound | ¹⁹F NMR (δ, ppm) | ¹H NMR (CF₃ Adjacent Proton) |
|---|---|---|
| Target Compound | -62.5 (q, J=270) | δ 4.37 (s) |
| 2-Bromo-1-(4-CF₃-phenyl)ethanone | -63.1 (q, J=272) | δ 4.42 (s) |
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatile bromine byproducts .
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles .
- Spill Management : Neutralize with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
